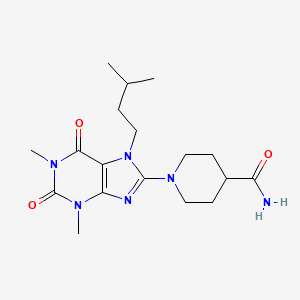

1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid-related compounds involves several chemical reactions, including the preparation of acetone tosylhydrazone derivatives and the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones. These processes often involve the migration of sulfonyl groups under the influence of Lewis acids, showcasing the compound's versatility in synthetic chemistry (Ojala, Gleason, & Ojala, 1998); (Zhu, Hong, Zhou, Xiao, Lin, & Zhan, 2014).

Molecular Structure Analysis

The molecular structure of related compounds reveals interesting aspects, such as the nearly eclipsed S—O bonds with the aryl ring in pyrazoles, and the hydrogen bonding patterns that link molecules into chains. These structural details highlight the compound's intricate molecular geometry, which is crucial for its reactivity and interaction with other molecules (Ojala, Gleason, & Ojala, 1998).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives underscore their utility in synthesizing diverse compounds. For example, the use of magnetically separable graphene oxide anchored sulfonic acid demonstrates the compound's role in catalyzing the synthesis of pyrazolo[3,4-b]pyridine derivatives under eco-friendly conditions. Additionally, its involvement in the synthesis of carbonic anhydrase inhibitors indicates its potential in medicinal chemistry (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016); (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).

Physical Properties Analysis

While specific studies focusing on the physical properties of this compound were not directly found, the physical properties of related compounds often include details such as melting points, boiling points, and solubility. These properties are critical for determining the conditions under which these compounds can be used in chemical reactions and synthesis processes.

Chemical Properties Analysis

The chemical properties of this compound derivatives are illustrated by their reactivity in various synthesis reactions, including their role as catalysts in the synthesis of bis(pyrazol-5-ols) and pyran-annulated heterocyclic scaffolds. These reactions highlight the compound's acidity, its ability to act as a Lewis acid catalyst, and its involvement in condensation and cyclization reactions, showcasing its chemical versatility and applicability in organic synthesis (Niknam, Saberi, Sadegheyan, & Deris, 2010); (Khaligh, Mihankhah, & Johan, 2019).

科学的研究の応用

Sulfonamide compounds, including 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid, play a significant role in various therapeutic areas due to their bacteriostatic antibiotic properties. They have been pivotal in treating bacterial infections since their introduction, predating even penicillin. These compounds are found in several clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their versatility extends beyond antibacterial applications, encompassing roles as antiviral agents (notably HIV protease inhibitors), anticancer agents, and Alzheimer’s disease medications. This breadth of application underscores the sulfonamides' importance in drug development and their potential in treating a wide range of conditions (Gulcin & Taslimi, 2018).

Environmental Impact and Degradation

The environmental persistence and degradation of polyfluoroalkyl chemicals, closely related to sulfonic acid derivatives, have significant environmental impacts. These chemicals degrade into perfluoroalkyl carboxylic and sulfonic acids, which are highly persistent and have been subject to regulations due to their toxic profiles. Understanding the biodegradability of these compounds is essential for evaluating their environmental fate and effects, highlighting the need for continued research and monitoring (Liu & Avendaño, 2013).

Analytical Techniques in Pharmaceutical Applications

In the pharmaceutical industry, sulfonamide compounds, including sulfonic acids, are crucial for the development of new active pharmaceutical ingredients (APIs). Analytical methodologies have evolved to detect potential genotoxic impurities, reflecting on the challenges of establishing robust, sensitive methods for trace determination. These advancements are pivotal for ensuring the safety and efficacy of pharmaceuticals, underscoring the critical role of sulfonamide compounds in drug development and quality control (Elder, Teasdale, & Lipczynski, 2008).

Safety and Hazards

The compound is classified as an irritant . It has the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H410 - Very toxic to aquatic life with long-lasting effects . The compound is also classified as Acute Tox. 4 Oral - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 .

作用機序

Target of Action

Related compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets of this compound .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonic acid . .

特性

IUPAC Name |

1,3,5-trimethylpyrazole-4-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3S/c1-4-6(12(9,10)11)5(2)8(3)7-4/h1-3H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZFWLBZGQWMEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)

![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)

![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)